1-(1H-indol-3-yl)-2-methylprop-2-en-1-one 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 91568-92-2
VCID: VC7781794
InChI: InChI=1S/C12H11NO/c1-8(2)12(14)10-7-13-11-6-4-3-5-9(10)11/h3-7,13H,1H2,2H3
SMILES: CC(=C)C(=O)C1=CNC2=CC=CC=C21
Molecular Formula: C12H11NO
Molecular Weight: 185.226

1-(1H-indol-3-yl)-2-methylprop-2-en-1-one

CAS No.: 91568-92-2

Cat. No.: VC7781794

Molecular Formula: C12H11NO

Molecular Weight: 185.226

* For research use only. Not for human or veterinary use.

1-(1H-indol-3-yl)-2-methylprop-2-en-1-one - 91568-92-2

Specification

CAS No. 91568-92-2
Molecular Formula C12H11NO
Molecular Weight 185.226
IUPAC Name 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one
Standard InChI InChI=1S/C12H11NO/c1-8(2)12(14)10-7-13-11-6-4-3-5-9(10)11/h3-7,13H,1H2,2H3
Standard InChI Key UAXNAAGIMZSAOW-UHFFFAOYSA-N
SMILES CC(=C)C(=O)C1=CNC2=CC=CC=C21

Introduction

Chemical Identity and Structural Characteristics

The compound belongs to the class of indole derivatives, characterized by a methylpropenone substituent at the 3-position of the indole ring. Its molecular formula is C₁₂H₁₁NO, with a molecular weight of 185.23 g/mol . The IUPAC name systematically describes its structure: a prop-2-en-1-one group (α,β-unsaturated ketone) bonded to the indole’s 3rd carbon. Key identifiers include:

PropertyValue
CAS Number91568-92-2
PubChem CID15075603
MDL NumberMFCD15524833
SMILESCC(=C)C(=O)C1=CNC2=CC=CC=C21
InChI KeyUAXNAAGIMZSAOW-UHFFFAOYSA-N

The indole core contributes aromaticity and planar geometry, while the α,β-unsaturated ketone introduces electrophilic reactivity, enabling conjugation and Michael addition reactions .

Crystallographic and Spectroscopic Analysis

X-Ray Diffraction Studies

Although no crystal structure of 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one is reported, analogous compounds like 1-carboxy-2-(1H-indol-3-yl) derivatives exhibit planar indole rings with substituents tilted at ~76° from the mean plane . Hydrogen bonding between NH groups and electronegative atoms (e.g., Cl⁻, O) stabilizes the crystal lattice, suggesting similar intermolecular interactions in the title compound .

Spectral Data

  • IR Spectroscopy: Expected peaks include N-H stretches (~3400 cm⁻¹), carbonyl (C=O) vibrations (~1680 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹) .

  • NMR Spectroscopy:

    • ¹H NMR: Indole protons (δ 7.1–7.8 ppm), vinyl protons (δ 5.5–6.3 ppm), and methyl groups (δ 1.8–2.1 ppm) .

    • ¹³C NMR: Carbonyl carbon (δ ~190 ppm), sp² carbons (δ 120–140 ppm), and methyl carbons (δ ~20 ppm) .

Applications in Pharmaceutical Research

Indole derivatives are pivotal in drug discovery due to their bioisosteric resemblance to tryptophan and serotonin. Specific applications of 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one include:

Antimicrobial Agents

Quinazolinone-indole hybrids demonstrate potent activity against antibiotic-resistant strains. The α,β-unsaturated ketone may enhance membrane permeability or inhibit bacterial efflux pumps .

Kinase Inhibitors

The planar indole system can intercalate into ATP-binding pockets of kinases, while the ketone group facilitates hydrogen bonding with catalytic residues .

Materials Science

Conjugated indole-ketone systems exhibit optoelectronic properties suitable for organic semiconductors or light-emitting diodes (OLEDs) .

Future Research Directions

  • Synthetic Optimization: Developing catalytic, asymmetric routes to enantiomerically pure forms.

  • Biological Screening: Evaluating antitumor, antiviral, and anti-inflammatory activities.

  • Computational Modeling: DFT studies to predict reactivity and interaction with biological targets.

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